2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)-
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Overview
Description
2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- is a compound belonging to the benzopyran family, which is known for its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- typically involves the amidation of coumarin-3-carboxylic acid with an appropriate amine. One common method includes the use of coupling agents such as EDC.HCl and HOBt to facilitate the reaction . The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or benzopyran ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzopyran derivatives such as:
- 2H-1-Benzopyran-3-carboxamide, N-(2-aminoethyl)-7-(diethylamino)-2-oxo-
- 2H-1-Benzopyran-3-carboxamide, N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-oxo-
- 2H-1-Benzopyran-2-one, 3-methyl-
Uniqueness
What sets 2H-1-Benzopyran-3-carboxamide, N-(2-(diethylamino)ethyl)- apart is its specific substitution pattern, which can confer unique biological activities and properties. Its diethylaminoethyl group may enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
83823-16-9 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-3-18(4-2)10-9-17-16(19)14-11-13-7-5-6-8-15(13)20-12-14/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,17,19) |
InChI Key |
PCKKPXBYYXGBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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